Dutasteride Related Impurity 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

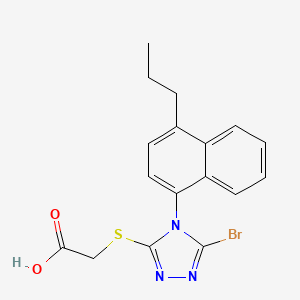

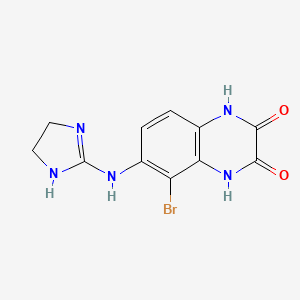

Dutasteride Related Impurity 1 is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of the enzyme 5-alpha-reductase. Dutasteride is primarily used for the treatment of benign prostatic hyperplasia. The impurity is identified as 17alpha-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5alpha-androst-1-ene-3-one . The presence of such impurities is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

作用機序

Target of Action

Dutasteride Related Impurity 1, similar to Dutasteride, is likely to target the 5-alpha reductase enzymes . These enzymes are responsible for the conversion of testosterone into dihydrotestosterone (DHT), a potent androgen that plays a crucial role in the development and enlargement of the prostate gland .

Mode of Action

As a competitive inhibitor of both type 1 and type 2 of 5-alpha reductase isoenzymes , this compound is expected to block the conversion of testosterone into DHT . This inhibition is likely to be potent, selective, and irreversible .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By inhibiting the 5-alpha reductase enzymes, it prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT. This reduction in DHT levels can lead to a decrease in the growth and enlargement of the prostate gland .

Pharmacokinetics

Dutasteride is known to be orally active

Result of Action

The inhibition of 5-alpha reductase enzymes by this compound leads to a decrease in DHT levels . This reduction can result in the shrinkage of an enlarged prostate and improvement of symptoms in conditions like benign prostatic hyperplasia . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Cellular Effects

Dutasteride, the parent compound, has been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Dutasteride, the parent compound, is a synthetic steroid with a chemical structure similar to that of Finasteride . It is a selective, competitive, irreversible inhibitor of all three isotypes of 5α-R

Temporal Effects in Laboratory Settings

During the process development of Dutasteride, some impurity peaks in HPLC ranging from 0.05 to 0.1% were observed . A comprehensive study has been carried out to isolate or to prepare and characterization of this impurity .

Dosage Effects in Animal Models

Dutasteride has been shown to have a significant effect on benign prostatic hyperplasia (BPH) in animal models

Metabolic Pathways

Dutasteride is metabolized by isoenzyme CYP3A4 of the Ρ-450 enzymic system

Transport and Distribution

The parent compound, Dutasteride, is known to bind irreversibly to 5α-R in a time-dependent manner . It forms a stable complex that dissociates extremely slowly both in vitro and in vivo

準備方法

The preparation of Dutasteride Related Impurity 1 involves several steps:

Preparation of Compound III Refined Product: This involves the initial synthesis of a precursor compound.

Acylating Chlorination: The compound III refined product undergoes acylating chlorination to generate compound II.

Condensation Reaction: Compound II is then subjected to a condensation reaction with 2,5-bis(trifluoromethyl) phenylamine in the presence of pyridine as an acid-binding agent to obtain a crude product of dutasteride.

Selective Condensation Reaction: The crude product undergoes a selective condensation reaction to yield the crude product of this compound.

化学反応の分析

Dutasteride Related Impurity 1 undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the impurity into different reduced forms.

Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Dutasteride Related Impurity 1 has several applications in scientific research:

Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in dutasteride formulations.

Quality Control: The impurity serves as a reference standard in quality control laboratories to ensure the purity and safety of dutasteride products.

Toxicological Studies: Research on the impurity helps in understanding its potential toxicological effects and ensuring that its levels are within acceptable limits in pharmaceutical products.

類似化合物との比較

Dutasteride Related Impurity 1 can be compared with other impurities and related compounds formed during the synthesis of dutasteride:

Desmethyl Dutasteride: Another impurity formed during the synthesis, differing by the absence of a methyl group.

Dihydro Dutasteride: A reduced form of dutasteride, differing by the addition of hydrogen atoms.

Other Isomeric Impurities: Various isomeric forms of dutasteride that differ in the arrangement of atoms within the molecule.

The uniqueness of this compound lies in its specific structural configuration and the conditions under which it is formed. Understanding and controlling this impurity is crucial for ensuring the quality and safety of dutasteride pharmaceutical products.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride Related Impurity 1 involves the conversion of Dutasteride to the impurity through a series of chemical reactions.", "Starting Materials": [ "Dutasteride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dutasteride is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for 2-3 hours at room temperature.", "Acetic acid is added to the solution to adjust the pH to 5-6.", "The solution is extracted with ethyl acetate.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain Dutasteride Related Impurity 1." ] } | |

CAS番号 |

104214-61-1 |

分子式 |

C19H28N2O2 |

分子量 |

316.44 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide; [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)